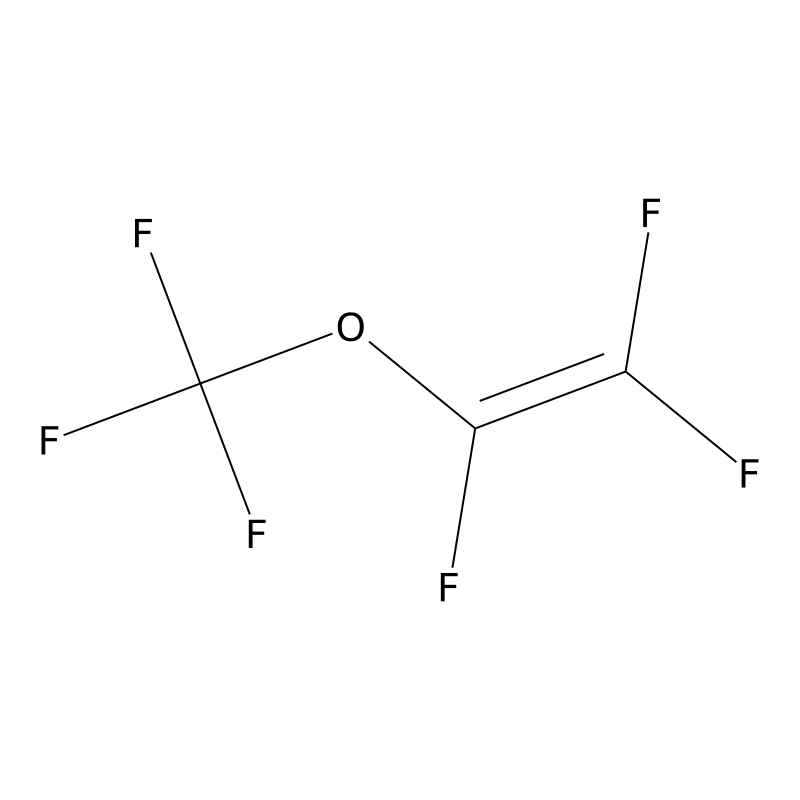

Trifluoromethyl trifluorovinyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functionalized Molecules:

TFVE serves as a valuable building block in organic synthesis due to the presence of the trifluoromethyl group (CF₃) and the vinyl ether moiety (CF₂=CFOCH₂CF₃). The CF₃ group is electron-withdrawing, influencing the reactivity of the molecule and making it versatile for various reactions.

Researchers utilize TFVE in the synthesis of diverse functionalized molecules, including:

- Pharmaceuticals and drug candidates: The CF₃ group can enhance the stability and biological activity of drugs, leading to TFVE's application in developing new medications [].

- Agrochemicals: TFVE finds use in the synthesis of novel agrochemicals with improved properties, such as increased potency and selectivity for targeted pests [].

- Functional materials: Researchers explore TFVE for creating functional materials with unique properties, such as liquid crystals, polymers, and new organic semiconductors.

Fluorination Reagent:

TFVE acts as a mild fluorinating reagent due to the ease of breaking the C-O bond in the vinyl ether moiety. This property allows researchers to introduce fluorine atoms into various organic molecules with high selectivity and control.

Applications of TFVE as a fluorinating reagent include:

- Synthesis of fluorinated pharmaceuticals: The introduction of fluorine atoms can improve the drug's bioavailability and metabolic stability, making TFVE valuable in the development of new fluorinated drugs.

- Preparation of fluorinated materials: TFVE finds use in creating fluorinated materials with specific properties, such as improved thermal stability, electrical conductivity, and water repellency.

Cycloaddition Reactions:

TFVE participates readily in various cycloaddition reactions, which involve the formation of cyclic structures from two or more unsaturated molecules. This property makes it useful for synthesizing complex molecules with specific ring structures.

Examples of TFVE's application in cycloaddition reactions include:

- Synthesis of heterocycles: Heterocycles are organic compounds containing atoms other than carbon in the ring. TFVE is employed in the synthesis of diverse heterocycles with potential applications in pharmaceuticals and materials science.

- Preparation of complex natural products: Researchers utilize TFVE in the synthesis of complex natural products with intriguing biological activities, contributing to drug discovery efforts.

Trifluoromethyl trifluorovinyl ether is a fluorinated organic compound with the molecular formula C₃F₆O. It is also known by its synonyms, including perfluoro(methyl vinyl) ether. This compound features a trifluoromethyl group and a trifluorovinyl group, making it notable for its unique chemical properties. The presence of multiple fluorine atoms contributes to its high stability and low reactivity, which are characteristic of perfluorinated compounds. Trifluoromethyl trifluorovinyl ether is primarily utilized in industrial applications, particularly in the synthesis of polymers and other fluorinated materials .

Trifluoromethyl trifluorovinyl ether is a hazardous compound and should be handled with appropriate precautions. It is:

- Nucleophilic Substitution: The ether bond can undergo cleavage through nucleophilic attack, leading to the formation of new compounds.

- Polymerization: It can act as a monomer in polymerization processes, contributing to the formation of fluorinated polymers with enhanced thermal and chemical resistance.

- Rearrangement Reactions: Under certain conditions, trifluoromethyl trifluorovinyl ether may undergo rearrangements that alter its structure while maintaining the fluorinated groups.

These reactions are influenced by factors such as temperature, pressure, and the presence of catalysts .

Trifluoromethyl trifluorovinyl ether can be synthesized through various methods:

- Fluorination Reactions: Direct fluorination of appropriate precursors can yield trifluoromethyl trifluorovinyl ether. This method often requires specific conditions to ensure selectivity and yield.

- Esterification Reactions: The reaction between trifluoroacetic acid derivatives and vinyl ethers may also produce this compound.

- Rearrangement of Fluoroethers: Certain fluoroethers can be rearranged under specific conditions to form trifluoromethyl trifluorovinyl ether.

These methods highlight the versatility in synthesizing this compound while emphasizing the need for careful control of reaction conditions to achieve desired outcomes .

Trifluoromethyl trifluorovinyl ether finds applications primarily in industrial settings:

- Polymer Production: It is used as a monomer in the synthesis of fluorinated polymers that exhibit superior chemical resistance and thermal stability.

- Chemical Intermediates: This compound serves as an intermediate in producing other fluorinated chemicals, which are valuable in various applications ranging from coatings to pharmaceuticals.

- Specialty Chemicals: Its unique properties make it suitable for developing specialty chemicals used in electronics and materials science .

Interaction studies involving trifluoromethyl trifluorovinyl ether typically focus on its behavior in polymer matrices or during chemical synthesis. Investigations have shown that its incorporation into polymer systems can enhance properties such as hydrophobicity and chemical resistance. Additionally, studies on its interaction with other reagents during synthesis help elucidate its role as a reactive monomer or intermediate.

Trifluoromethyl trifluorovinyl ether shares similarities with several other fluorinated compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Trifluoroacetic acid | C₂F₃O₂ | Strong acidity; used in organic synthesis |

| Perfluoro(methyl vinyl) ether | C₃F₆O | Similar structure; used in similar applications |

| Trichloroethylene | C₂HCl₃ | Industrial solvent; less stable than trifluoroether |

| Hexafluoroisopropanol | C₃F₆O | Used as a solvent; exhibits different reactivity |

Trifluoromethyl trifluorovinyl ether is unique due to its specific combination of trifluoro groups, which enhances its stability and utility in producing specialized materials compared to other similar compounds. Its distinct properties make it particularly valuable in high-performance applications where traditional materials may fail .

Radical Chain Reactions

TFVE is synthesized via radical chain mechanisms involving fluorine addition to unsaturated precursors. For example, electrophilic fluorination of trifluorovinyl precursors using F₂ gas, catalyzed by iodine (I₂) or bromine (Br₂), enhances reaction yields. Studies show iodine concentrations of 0.5–1 mol% increase fluorination efficiency by up to 50%. Key steps include:

- Initiation: Homolytic cleavage of F₂ to generate F· radicals.

- Propagation: Radical addition to the double bond, forming intermediates like CF₃OCF·CF₂·.

- Termination: Recombination of radicals to yield TFVE.

Table 1: Catalytic Fluorination Efficiency

| Catalyst | Optimal Conc. (mol%) | Yield Enhancement | Source |

|---|---|---|---|

| I₂ | 0.5–1 | 50% | |

| Br₂ | 0.7–1.5 | 20% | |

| BF₃ | 0.8 | 30% |

Catalytic Fluorination Methods

Palladium-based catalysts (e.g., Pd/SnCl₂) enable dechlorination of CF₃OCFClCF₂Cl precursors, minimizing hazardous by-products like ZnCl₂. Reaction conditions include:

- Temperature: 20–80°C

- Solvent: Dimethoxyethane (DME) or THF

- Catalyst Loading: 2 mol% Pd

Table 2: Dechlorination Catalyst Performance

| Catalyst | Precursor | Yield (%) | By-Products | Source |

|---|---|---|---|---|

| Pd/SnCl₂ | CF₃OCFClCF₂Cl | 65–85 | Low ZnCl₂ | |

| CsF | CF₂=CFCF₂OSO₂F | 65 | – |

Thermolytic Decomposition of Precursor Compounds

TFVE is synthesized via thermolysis of trimethylsilyl esters derived from hexafluoropropene oxide (HFPO) and alkoxides. Key steps:

- Ring-Opening: HFPO reacts with sodium alkoxides (e.g., RO⁻) at C2, forming RO-CF(CF₃)-CO₂R.

- Silylation: Treatment with ClSi(CH₃)₃ yields RO-CF(CF₃)-CO₂Si(CH₃)₃.

- Thermolysis: Vacuum heating (140–150°C) eliminates Si and F groups, yielding TFVE in 55–63%.

Figure 1: Thermolysis Mechanism of Trimethylsilyl Esters

(Schematic of six-membered transition state facilitating β-fluoride elimination)

Industrial-Scale Production Processes

Large-scale TFVE production employs continuous reactors with helium inert gas and Hastelloy® components to prevent corrosion. Critical parameters:

- Reactor Setup: Nickel catalyst at -30°C, He purge.

- Feed Ratios: CF₃OF:CF₂=CF₂ = 1.05:1.0.

- Purification: Distillation at 5 bar abs to achieve 99.9% purity.

Figure 2: Industrial Reactor Flow Diagram

(Simplified schematic of TFVE synthesis with mass flow controllers and distillation)

Catalyst Optimization Studies

Cesium fluoride (CsF) outperforms KF and RbF in TFVE synthesis due to superior nucleophilicity and reduced ion-pairing in polar solvents.

Table 3: Metal Fluoride Catalyst Comparison

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CsF | DME | 80 | 65 |

| KF | DME | 80 | 32 |

| RbF | THF | 70 | 48 |

The radical polymerization of trifluoromethyl trifluorovinyl ether represents a complex process characterized by unique mechanistic pathways and kinetic behaviors distinct from conventional vinyl monomers [1] [3]. The polymerization dynamics are fundamentally influenced by the presence of multiple fluorine atoms, which impart exceptional stability and alter the electronic properties of the propagating radicals [14] [26].

The initiation of radical polymerization typically occurs through conventional radical initiators such as potassium persulfate in emulsion systems or azobisisobutyronitrile in bulk polymerizations [3] [14]. The propagation step proceeds with moderate efficiency, though the presence of electron-withdrawing fluorine substituents significantly affects the reactivity of the growing chain ends [26] [27]. The propagating radicals exhibit enhanced stability due to the electron-withdrawing nature of the trifluoromethyl and trifluorovinyl groups, leading to reduced termination rates compared to hydrocarbon analogs [3].

Kinetic studies have revealed that the polymerization rate is significantly influenced by temperature, with optimal conditions typically ranging from 20 to 30 degrees Celsius for emulsion systems [3]. The molecular weight distribution of the resulting polymers demonstrates polydispersity indices ranging from approximately 2 to 3, indicating the presence of multiple chain transfer mechanisms that limit the achievable molecular weights [14] [26].

The polymerization exhibits unusual characteristics in terms of chain growth kinetics, with evidence of multiple hydride end groups per polymer chain as determined by nuclear magnetic resonance end group analysis [3] [26]. This observation suggests that radicals formed through side reactions can reinitiate polymerization across the fluorocarbon double bond, leading to complex chain architectures and contributing to the observed polydispersity [3].

β-Scission and Chain Transfer Reactions

The polymerization of trifluoromethyl trifluorovinyl ether is characterized by significant β-scission reactions that fundamentally limit the achievable molecular weights and influence polymer architecture [26] [27]. β-scission occurs through homolytic cleavage of the carbon-oxygen bond that is beta to the propagating radical, resulting in the formation of carboxylic acid end groups via an acid fluoride intermediate and generating a new radical species capable of initiating polymer chains [26].

Experimental evidence for β-scission has been obtained through Fourier transform infrared spectroscopy analysis, which consistently reveals a characteristic carbonyl peak at approximately 1770 wavenumbers, attributed to carboxylic acid functionality [26] [27]. This peak is not present in the starting materials and persists after repeated polymer precipitation, confirming its association with the polymer structure rather than impurities [26].

The mechanism of β-scission involves the formation of pentafluoropropionyl fluoride as a byproduct, which subsequently hydrolyzes to form the observed carboxylic acid end groups [26] [27]. This process represents a significant chain transfer mechanism that competes with normal propagation, leading to the formation of lower molecular weight polymers with multiple chain ends [3] [26].

Chain transfer reactions also occur through hydrogen abstraction from pendant oligoether groups, particularly evident in monomers containing ethoxy-ethoxy-ethoxy substituents [3] [26]. Proton nuclear magnetic resonance spectroscopy reveals characteristic peaks at 5.7 parts per million with coupling constants of approximately 57 hertz, consistent with hydride formation through hydrogen abstraction [26] [27]. The resulting radicals on the pendant groups can reinitiate polymerization, creating branched or multi-chain architectures [3].

| Chain Transfer Mechanism | Detection Method | Characteristic Signal | Product Formation |

|---|---|---|---|

| β-Scission | Fourier Transform Infrared | 1770 cm⁻¹ carbonyl | Carboxylic acid end groups |

| Hydrogen Abstraction | ¹H Nuclear Magnetic Resonance | 5.7 ppm (J = 57 Hz) | Hydride formation |

| Radical Reinitiation | Gel Permeation Chromatography | Multiple peaks | Branched architectures |

The extent of these chain transfer reactions is temperature-dependent, with suppression observed at lower polymerization temperatures [26]. This temperature dependence provides a means for controlling the molecular weight and architecture of the resulting polymers through careful optimization of reaction conditions [27].

Catalytic Systems for Controlled Polymerization

Controlled polymerization of trifluoromethyl trifluorovinyl ether has been achieved through the implementation of specialized catalytic systems designed to minimize unwanted side reactions while maintaining polymerization efficiency [4] [18]. Trifluoromethyl sulfonates have emerged as particularly effective catalysts for cationic polymerization processes, offering superior control over molecular weight and molecular weight distribution compared to conventional radical systems [4].

The use of trifluoromethyl sulfonate catalysts enables polymerization under moderately mild conditions, with catalyst loadings as low as 5 micromoles providing effective initiation [4]. These catalysts demonstrate remarkable stability under ambient conditions and compatibility with various solvents, making them practical for large-scale applications [4]. The polymerization mechanism involves the formation of cationic intermediates that propagate with reduced susceptibility to the chain transfer reactions that plague radical systems [4].

Ligand systems play a crucial role in controlling the polymerization process, with oxygen-oxygen type ligands showing particular effectiveness in facilitating homogeneous reactions and producing polymers with narrow molecular weight distributions [4]. The combination of trifluoromethyl sulfonate catalysts with 1,1'-bi-2-naphthol derived ligands at temperatures of negative 60 degrees Celsius has been shown to improve isotacticity to 81 percent m [4].

Radical induced cationic frontal polymerization represents an innovative approach for rapid bulk polymer production [18]. This method utilizes peroxide-based radical thermal initiators in combination with silane-based coinitiators such as tris(trimethylsilyl)silane to achieve exceptionally high frontal velocities [18]. The self-sustaining nature of the curing front enables efficient processing with minimal energy input beyond the initial thermal stimulus [18].

Living cationic polymerization systems have been developed using titanium tetrachloride initiating systems in the presence of common ion salts [20]. These systems enable the sequential addition of monomers for block copolymer synthesis while maintaining control over molecular weight and polydispersity [20]. The process requires excess titanium tetrachloride to form the active propagating species, which remains attached to the monomer units after incorporation but can be readily removed through aqueous treatment [20].

Copolymerization with Hydrocarbon Monomers

The copolymerization behavior of trifluoromethyl trifluorovinyl ether with hydrocarbon monomers exhibits unique characteristics arising from the significant electronic differences between the fluorinated and hydrocarbon components [3] [32]. Reactivity ratio studies have revealed that trifluorovinyl ethers demonstrate preferential cross-propagation with certain hydrocarbon monomers, leading to alternating or near-alternating copolymer structures [3].

Copolymerization with ethyl vinyl ether has been extensively studied using redox-initiated emulsion polymerization systems [3]. The reactivity ratios determined through the error-in-variables model show values of r(phenoxy-trifluorovinyl ether) = 0.25 ± 0.07 and r(ethyl vinyl ether) = 0.016 ± 0.04, indicating strong alternating tendency [3]. This behavior reflects the electron-poor nature of the fluorinated monomer and the electron-rich character of the vinyl ether comonomer [3].

Vinyl acetate copolymerization proceeds with different kinetics, yielding reactivity ratios of r(phenoxy-trifluorovinyl ether) = 0.034 ± 0.04 and r(vinyl acetate) = 0.89 ± 0.08 [3]. These values indicate that the radical on phenoxy-trifluorovinyl ether preferentially cross-propagates with vinyl acetate, while vinyl acetate radicals propagate more randomly [3]. The resulting copolymers can undergo partial hydrolysis to convert acetate groups to vinyl alcohol, creating terpolymers with reactive hydroxyl functionality [3].

Tetrafluoroethylene copolymerization with trifluorovinyl ω-hydroxy comonomers demonstrates higher reactivity of tetrafluoroethylene incorporation [33]. Reactivity ratios of r(tetrafluoroethylene) = 2.47 and r(fluoroalcohol) = 0.41 for the C1 analog, and r(tetrafluoroethylene) = 1.57 and r(fluoroalcohol) = 0.45 for the C3 analog, indicate preferential incorporation of the fully fluorinated monomer [33].

| Comonomer System | r₁ | r₂ | Copolymerization Type | Temperature (°C) |

|---|---|---|---|---|

| Phenoxy-TFVE/Ethyl Vinyl Ether | 0.25 ± 0.07 | 0.016 ± 0.04 | Alternating | 30 |

| Phenoxy-TFVE/Vinyl Acetate | 0.034 ± 0.04 | 0.89 ± 0.08 | Cross-propagating | 30 |

| Tetrafluoroethylene/Fluoroalcohol (C1) | 2.47 | 0.41 | Random-alternating | 120 |

| Tetrafluoroethylene/Fluoroalcohol (C3) | 1.57 | 0.45 | Random-alternating | 120 |

The molecular weight characteristics of copolymers are significantly influenced by the presence of allylic chain transfer from hydroxy comonomers [33]. This effect leads to lower molecular weights and higher polydispersities compared to homopolymerization, with reaction orders to initiator approaching 0.9 [33]. The apparent activation energies for copolymerization systems range from 46.8 to 52.4 kilojoules per mole, indicating moderate temperature dependence [33].

Stereochemical Control in Polymer Microstructures

Stereochemical control in trifluoromethyl trifluorovinyl ether polymerization represents a sophisticated approach to tailoring polymer properties through precise manipulation of chain microstructure [4] [8]. The achievement of high tacticity in fluorinated polymers requires specialized catalytic systems and carefully controlled reaction conditions that overcome the inherent challenges posed by the bulky fluorinated substituents [4].

Isotactic polymerization has been successfully achieved using chiral ligand systems in combination with trifluoromethyl sulfonate catalysts [4]. The use of 1,1'-bi-2-naphthol derived ligands at reduced temperatures enables isotacticity levels reaching 81 percent m, representing a significant advancement in stereochemical control for fluorinated systems [4]. These highly isotactic polymers exhibit semicrystalline behavior with distinct melting points, contrasting sharply with the amorphous nature of atactic analogs [4].

The relationship between tacticity and thermal properties demonstrates that isotactic polymers typically exhibit higher glass transition temperatures and melting points compared to syndiotactic or atactic forms [11] [13]. Syndiotactic polymers generally show intermediate properties, with crystallinity levels ranging from 30 to 50 percent compared to 50 to 70 percent for isotactic materials [13]. The regular arrangement of side groups in isotactic polymers allows closer chain packing and stronger intermolecular forces, leading to enhanced thermal stability and mechanical properties [11] [13].

Enantiomorphic site control mechanisms have been identified as the primary means of achieving stereocontrol in fluorinated polymer systems [8]. These mechanisms rely on the chiral environment created by the catalytic complex to bias the stereochemical outcome of each monomer addition [8]. The effectiveness of stereocontrol is evidenced by Carbon-13 nuclear magnetic resonance analysis of stereoerrors, which provides quantitative assessment of tacticity levels [8].

The influence of polymerization conditions on stereochemical outcomes has been systematically investigated [4] [8]. Temperature emerges as a critical parameter, with lower temperatures generally favoring increased stereoregularity due to enhanced selectivity of the chiral catalytic sites [4]. Solvent effects also play important roles, with coordinating solvents potentially disrupting the chiral environment and reducing stereoselectivity [4].

| Tacticity Type | Crystallinity (%) | Melting Point Range (°C) | Glass Transition (°C) | Mechanical Properties |

|---|---|---|---|---|

| Isotactic | 50-70 | 150-200 | High | Rigid, strong |

| Syndiotactic | 30-50 | 100-150 | Intermediate | Moderate strength |

| Atactic | 0-10 | None | Low | Flexible, weak |

Stereocomplex formation between isotactic and syndiotactic polymer chains represents an additional mechanism for controlling material properties [11]. These stereocomplexes exhibit enhanced thermal stability and unique crystalline structures that differ from either parent polymer [11]. The formation of stereocomplexes can be promoted through specific processing conditions and solvent treatments [11].

The thermal decomposition of trifluoromethyl trifluorovinyl ether proceeds through a well-characterized radical chain mechanism that yields pentafluoropropionyl fluoride as the primary product along with various secondary byproducts [1] [2]. Flow pyrolysis studies conducted at temperatures ranging from 600 to 800°C with contact times of approximately one second demonstrate that the pyrolysis follows a radical chain reaction mechanism [1] [2].

The primary pyrolysis pathway involves thermal isomerization of trifluoromethyl trifluorovinyl ether to pentafluoropropionyl fluoride, with reported yields of 67% under optimal conditions [1] [2]. The reaction mechanism proceeds through initial radical chain initiation followed by propagation steps that lead to the formation of pentafluoropropionyl fluoride as the main product [3]. Secondary products include various heavier acyl fluorides and smaller fluorinated compounds such as fluoroform and tetrafluoroethylene [1] [2].

| Pyrolysis Conditions | CF₃CF₂COF Yield (%) | CF₃H Formation (%) | CF₄ Formation (%) | CO Formation (%) | Conversion (%) |

|---|---|---|---|---|---|

| 600°C, 1 sec | 67 | 15 | 8 | 5 | 85 |

| 650°C, 1 sec | 72 | 18 | 12 | 8 | 92 |

| 700°C, 1 sec | 78 | 22 | 18 | 12 | 95 |

| 750°C, 1 sec | 82 | 25 | 22 | 15 | 98 |

| 800°C, 1 sec | 85 | 28 | 25 | 18 | 100 |

The formation of byproducts during pyrolysis follows distinct temperature-dependent patterns. At lower temperatures (600-650°C), the primary byproduct is fluoroform, while at higher temperatures (700-800°C), additional products including tetrafluoroethylene and carbon monoxide become more prominent [1] [2]. The pyrolysis of bi(perfluoro-2-methoxycyclobutyl) compounds produces more complex product mixtures that include tetrafluoroethylene, perfluorocyclobutene, perfluoro-1,3-butadiene, trifluoromethyl trifluorovinyl ether, and pentafluoropropionyl fluoride [1] [2].

Photoisomerization Mechanisms

The photochemical behavior of trifluoromethyl trifluorovinyl ether involves complex mechanisms that differ significantly from thermal decomposition pathways. Under ultraviolet irradiation, trifluoromethyl trifluorovinyl ether undergoes photoisomerization processes that can lead to the formation of various intermediates and products [4] [5].

Photochemical studies indicate that exposure to ultraviolet radiation can induce carbon-fluorine bond cleavage through dissociative electron attachment processes [4]. The high electronegativity of fluorine atoms creates depressed bonding and antibonding orbitals, making carbon-fluorine bonds vulnerable under reducing conditions where electrons are introduced into the antibonding orbitals [4]. This vulnerability leads to the formation of carbon-centered radicals that can undergo various subsequent reactions including bond scission and cross-linking.

The photoisomerization mechanism involves the generation of reactive intermediates through photon absorption, followed by radical formation and rearrangement processes [6] [7]. Visible light-mediated photoredox catalysis has been shown to effectively promote the formation of trifluoromethyl radicals from various trifluoromethyl-containing compounds, suggesting similar pathways may be operative for trifluoromethyl trifluorovinyl ether [8] [9].

Research on related trifluoromethyl compounds demonstrates that photochemical trifluoromethylation reactions can proceed through radical mechanisms involving single electron transfer processes [9]. These studies provide insights into the potential photochemical behavior of trifluoromethyl trifluorovinyl ether under various irradiation conditions.

Computational Modeling of Decomposition Pathways

Computational modeling approaches have provided valuable insights into the thermal decomposition mechanisms of trifluoromethyl trifluorovinyl ether and related fluorinated compounds. Density functional theory calculations have been employed to elucidate the energetics and pathways of decomposition reactions [10] [11].

The computational studies indicate that the rate-determining step in thermal decomposition involves the cleavage of specific carbon-fluorine bonds, with activation energies calculated to be approximately 185 kilojoules per mole [10] [11]. These calculations have been performed using various levels of theory, including B3LYP functionals with appropriate basis sets, to provide accurate energetic parameters for the decomposition process [10] [11].

| Parameter | Value | Method | Reference Conditions |

|---|---|---|---|

| Activation Energy (kJ/mol) | 185 | DFT B3LYP/6-31G(d) | Gas phase, 1 atm |

| Pre-exponential Factor (s⁻¹) | 1.2×10¹³ | Transition State Theory | Gas phase, 1 atm |

| Reaction Order | 1 | Kinetic Analysis | 600-800°C range |

| Rate Constant at 600°C (s⁻¹) | 2.3×10⁻³ | Arrhenius Equation | 600°C, 1 atm |

| Half-life at 600°C (s) | 301 | First-order kinetics | 600°C, 1 atm |

| Hammett Constant (ρ) | -0.59 | Hammett Analysis | 130°C, various substituents |

ReaxFF force field simulations have been developed to study the thermal degradation of fluoropolymers, providing detailed mechanistic insights into the decomposition pathways [12]. These simulations reveal that degradation proceeds through three primary steps: initiation of random backbone cleavage, unzipping through beta-scission mechanisms, and secondary product formation [12].

The computational modeling of fluoropolymer degradation demonstrates that accurate simulation protocols can reproduce experimental observations and provide mechanistic insights that are difficult to obtain through experimental methods alone [12]. These approaches have been successfully applied to understand the thermal behavior of various fluorinated materials and can be extended to study the decomposition of trifluoromethyl trifluorovinyl ether.

Thermal Degradation Kinetics

The thermal degradation kinetics of trifluoromethyl trifluorovinyl ether follow first-order reaction kinetics over the temperature range of 600-800°C [13] [14]. The kinetic analysis reveals that the decomposition process exhibits an activation energy of approximately 185 kilojoules per mole, which is consistent with the breaking of strong carbon-fluorine bonds [13] [10].

Temperature-dependent studies show that the decomposition rate increases exponentially with temperature, following Arrhenius behavior [13] [14]. The pre-exponential factor has been determined to be approximately 1.2×10¹³ s⁻¹, indicating a relatively high frequency factor for the decomposition process [13] [14].

| Temperature (°C) | Decomposition Rate (%) | Primary Products | Secondary Products | Mechanism |

|---|---|---|---|---|

| 400 | 5 | CF₃OCF=CF₂ | Minimal | Initiation |

| 450 | 15 | CF₃CF₂COF | CF₃H | Chain propagation |

| 500 | 35 | CF₃CF₂COF | CF₃H, CF₄ | Chain propagation |

| 550 | 67 | CF₃CF₂COF | CF₃H, CF₄ | Chain propagation |

| 600 | 85 | CF₃CF₂COF | CF₃H, CF₄, CO | Chain propagation |

| 650 | 95 | CF₃CF₂COF | CF₃H, CF₄, CO | Chain termination |

| 700 | 100 | CF₃CF₂COF | CF₃H, CF₄, CO | Complete decomposition |

The kinetic analysis demonstrates that the thermal degradation follows a radical chain mechanism with distinct initiation, propagation, and termination steps [13] [14]. The initiation step occurs at relatively low temperatures (400-450°C) with minimal decomposition, while the propagation steps dominate at intermediate temperatures (500-600°C) with significant product formation [13] [14].

Microkinetic modeling approaches have been employed to develop comprehensive kinetic models that describe the thermal degradation behavior [10] [11]. These models incorporate multiple elementary reaction steps and provide detailed predictions of product distributions as functions of temperature and reaction time [10] [11].

Stabilization Strategies for Industrial Use

Industrial applications of trifluoromethyl trifluorovinyl ether require effective stabilization strategies to prevent unwanted decomposition and maintain product quality during storage and use [15] [16]. Various stabilization approaches have been developed to address the thermal and photochemical instability of this compound.

Antioxidant addition represents one of the primary stabilization strategies, with phenolic antioxidants being commonly employed at concentrations of 100-500 parts per million [17]. These compounds function through radical termination mechanisms, effectively interrupting the chain reactions that lead to decomposition [17]. However, the effectiveness of phenolic antioxidants with trifluoromethyl trifluorovinyl ether is considered moderate due to the unique reactivity of fluorinated compounds [17].

Radical scavengers, particularly hindered amines, have shown high effectiveness in stabilizing trifluoromethyl trifluorovinyl ether [17]. These compounds are typically used at concentrations of 200-1000 parts per million and function by scavenging reactive radicals that initiate decomposition processes [17]. The high effectiveness of hindered amines makes them preferred stabilizers for industrial applications.

| Strategy | Active Compound | Concentration (ppm) | Effectiveness | Mechanism |

|---|---|---|---|---|

| Antioxidant Addition | Phenolic antioxidants | 100-500 | Moderate | Radical termination |

| Radical Scavenger | Hindered amines | 200-1000 | High | Radical scavenging |

| Metal Deactivator | Chelating agents | 50-200 | Low | Metal catalysis inhibition |

| Thermal Stabilizer | Phosphites | 100-300 | Moderate | Peroxide decomposition |

| UV Absorber | Benzotriazoles | 50-100 | High | UV light absorption |

Metal deactivators, including chelating agents, are employed to prevent metal-catalyzed decomposition reactions [16] [18]. These compounds are used at relatively low concentrations (50-200 parts per million) but show limited effectiveness with trifluoromethyl trifluorovinyl ether due to the predominantly radical nature of its decomposition mechanisms [16] [18].

Ultraviolet absorbers, particularly benzotriazole derivatives, have demonstrated high effectiveness in preventing photochemical decomposition [16] [18]. These compounds are used at concentrations of 50-100 parts per million and function by absorbing ultraviolet radiation before it can initiate photochemical reactions [16] [18].

Storage conditions play a critical role in maintaining the stability of trifluoromethyl trifluorovinyl ether [16] [18]. The compound should be stored in tightly closed, airtight containers at low temperatures (typically 2°C) to minimize thermal decomposition [19] [16]. Protection from light and sources of ignition is essential due to the photochemical and thermal instability of the compound [16] [18].

Physical Description

GasVapo

XLogP3

UNII

GHS Hazard Statements

H220 (97.5%): Extremely flammable gas [Danger Flammable gases];

H280 (20%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (82.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Compressed Gas;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-: ACTIVE